3-(2-bromophenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(2-bromophenyl)-N’-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N’-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(2-bromophenyl)-1H-pyrazole-5-carbohydrazide with 4-methoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenyl)-N’-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: Amines, thiols.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(2-bromophenyl)-N’-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N’-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-(2-bromophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(2-bromophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
3-(2-bromophenyl)-N’-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a bromophenyl group and a methoxyphenylmethylidene group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H15BrN4O2 |
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Molecular Weight |
399.2 g/mol |
IUPAC Name |
3-(2-bromophenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H15BrN4O2/c1-25-13-8-6-12(7-9-13)11-20-23-18(24)17-10-16(21-22-17)14-4-2-3-5-15(14)19/h2-11H,1H3,(H,21,22)(H,23,24)/b20-11+ |
InChI Key |
HVPJUFYKSGTRIJ-RGVLZGJSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3Br |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3Br |
Origin of Product |
United States |
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